![molecular formula C12H10FN3O3S B5809031 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. It is a synthetic compound that is primarily used in laboratory experiments to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone in laboratory experiments include its high potency and specificity, which allows for precise investigation of its mechanism of action and effects on biochemical and physiological processes. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone, including:
1. Further investigation of its anti-cancer properties and potential as a cancer treatment.
2. Study of its effects on the immune system and potential as an immunomodulatory agent.
3. Investigation of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
4. Development of more efficient and cost-effective synthesis methods.
5. Investigation of its potential as an anti-inflammatory agent and its effects on oxidative stress.
In conclusion, 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action and effects on biochemical and physiological processes are still being investigated, but it has shown promising results as an anti-cancer agent and as a treatment for neurological disorders. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone is a multi-step process that involves the use of various chemical reagents and solvents. The most commonly used method involves the reaction of 4-fluorobenzaldehyde with 2-methyl-4-nitroimidazole in the presence of a reducing agent, followed by the addition of thioacetic acid and a base to form the final product.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been extensively studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c1-7-14-11(16(18)19)12(15-7)20-6-10(17)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHOPEXNCHBTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

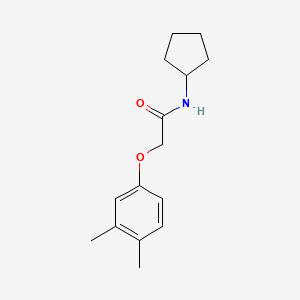


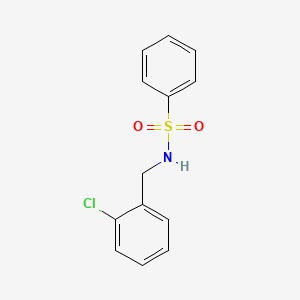
![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)
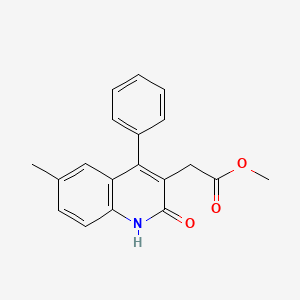
![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)

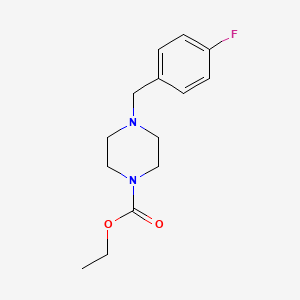
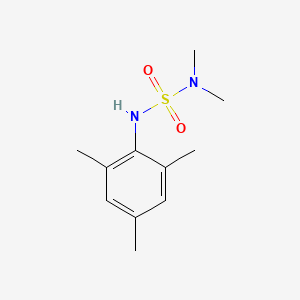
![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)
